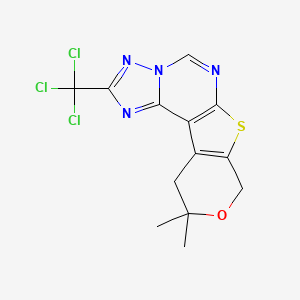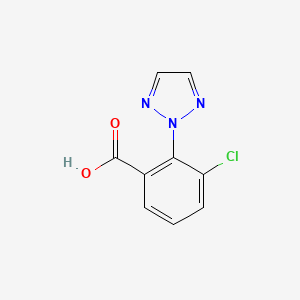![molecular formula C22H18ClNOS B15173706 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-27-5](/img/structure/B15173706.png)
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an anilino group attached to a phenylbutenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the condensation of benzoylacetone with 2-chloroaniline in the presence of a catalyst such as formic acid. The reaction proceeds through the formation of an intermediate enaminone, which then undergoes further reactions to yield the final product . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: Similar structure but with a dimethylphenyl group instead of a chlorophenyl group.
3-[(4-chlorophenyl)amino]-1-phenylbut-2-en-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is unique due to the presence of the chlorophenyl and sulfanyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
919083-27-5 |
|---|---|
Formule moléculaire |
C22H18ClNOS |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
3-[2-(2-chlorophenyl)sulfanylanilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H18ClNOS/c1-16(15-20(25)17-9-3-2-4-10-17)24-19-12-6-8-14-22(19)26-21-13-7-5-11-18(21)23/h2-15,24H,1H3 |
Clé InChI |
CJMYTNHQQUNLFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate](/img/structure/B15173629.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)
![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)
![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)

![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)
![{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B15173675.png)
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)


